4,6-Diaminoresorcinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

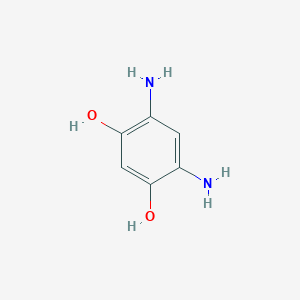

Structure

3D Structure

Properties

IUPAC Name |

4,6-diaminobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYROBMRMXHROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301021901 | |

| Record name | 4,6-Diaminoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15791-87-4 | |

| Record name | 4,6-Diaminoresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15791-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Diaminoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediol, 4,6-diamino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,6-Diaminoresorcinol chemical structure and properties

An In-depth Technical Guide to 4,6-Diaminoresorcinol: Structure, Properties, and Applications

Abstract

This compound (DAR), a symmetric dihydroxybenzene and phenylenediamine, is a pivotal chemical intermediate primarily recognized for its role as a monomer in the synthesis of high-performance polymers. Due to the high reactivity of its amine and hydroxyl functional groups, it serves as a critical building block for creating materials with exceptional thermal stability and mechanical strength. However, the free base is highly susceptible to oxidation. Consequently, it is most commonly produced, stored, and utilized in its more stable dihydrochloride salt form (DAR·2HCl). This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, synthesis methodologies, and significant applications, with a particular focus on its use in the production of polybenzoxazole (PBO) fibers. Safety protocols and handling considerations are also discussed to ensure its proper use in research and industrial settings.

Molecular Structure and Identification

This compound is an aromatic compound featuring a benzene ring substituted with two amino (-NH₂) groups and two hydroxyl (-OH) groups. The functional groups are positioned to facilitate polymerization and other chemical reactions. The free base is known to be highly sensitive to air and rapidly discolors, while the dihydrochloride salt exhibits greater stability.[1]

Below is the chemical structure of this compound Dihydrochloride.

Caption: Chemical structure of this compound Dihydrochloride.

Chemical Identifiers

Precise identification is critical in chemical synthesis and procurement. The following table summarizes the key identifiers for both the free base and its commonly used dihydrochloride salt.

| Identifier | This compound (Free Base) | This compound Dihydrochloride |

| IUPAC Name | 4,6-diaminobenzene-1,3-diol | 4,6-diaminobenzene-1,3-diol;dihydrochloride[2] |

| CAS Number | 15791-87-4[3] | 16523-31-2[1][4] |

| Molecular Formula | C₆H₈N₂O₂[3] | C₆H₁₀Cl₂N₂O₂[1][5][6] |

| Molecular Weight | 140.14 g/mol | 213.06 g/mol [1][4][6] |

| SMILES | NC1=C(O)C=C(O)C(N)=C1[3] | Cl.Cl.Nc1cc(N)c(O)cc1O |

| InChI Key | DPYROBMRMXHROQ-UHFFFAOYSA-N[3] | KUMOYHHELWKOCB-UHFFFAOYSA-N |

| Synonyms | 1,3-Diamino-4,6-dihydroxybenzene, 4,6-Diamino-1,3-benzenediol[3] | DAR, DAR·2HCl, 4,6-Dihydroxy-1,3-phenylenediamine Dihydrochloride[1][7][8] |

Physicochemical Properties

The utility of this compound Dihydrochloride in various applications is dictated by its physical and chemical properties. It is typically a white to off-white or grey-brown crystalline solid.[1][2][3][5]

| Property | Value | Source(s) |

| Appearance | White to off-white/grey/purple crystalline powder | [1][2][3][5] |

| Melting Point | 254 °C (decomposes) | [1][8][9] |

| Solubility | Soluble in water and alcohol | [1][3][6] |

| Storage Temperature | 2-8°C, under inert atmosphere | [8] |

| Stability | Air and light sensitive; the dihydrochloride salt is more stable than the free base | [1] |

| Purity | Commercially available with purity ≥97-99.5% | [4][5] |

Reactivity and Stability

The core challenge in handling this compound is its susceptibility to oxidation. The electron-rich aromatic ring, activated by four electron-donating groups (two -NH₂ and two -OH), is readily attacked by atmospheric oxygen, leading to rapid discoloration and degradation.[1] This reactivity necessitates careful handling under an inert atmosphere (e.g., nitrogen or argon).

The dihydrochloride salt form significantly enhances stability by protonating the highly reactive amino groups. This conversion to ammonium salts (-NH₃⁺) withdraws electron density from the aromatic ring, making it less prone to oxidation. For laboratory and industrial applications, the use of the dihydrochloride salt is standard practice. To further inhibit oxidation during procedures like recrystallization, a reducing agent such as tin(II) chloride can be added.[1]

Synthesis and Purification

The synthesis of this compound Dihydrochloride has been approached via several routes, driven by the need for high-purity monomer for polymerization. The choice of pathway often involves a trade-off between cost, safety, and yield.

Synthesis Workflow Overview

Caption: Common synthetic pathways to this compound Dihydrochloride (DAR·2HCl).

Experimental Protocol: Catalytic Hydrogenation of 1,3-Dibenzyloxy-4,6-dinitrobenzene

This method is advantageous as it avoids some of the hazardous intermediates of other routes.[10] The process involves the reduction of a dinitro compound and the cleavage of benzyl ether protecting groups in a single hydrogenation step.

Rationale: The starting material, 1,3-dibenzyloxy-4,6-dinitrobenzene, is prepared from the dinitration of 1,3-dichlorobenzene followed by reaction with sodium benzylate.[10] The benzyl groups protect the hydroxyl functions during the nitration steps. The final catalytic hydrogenation simultaneously reduces the nitro groups to amines and cleaves the benzyl ethers to reveal the hydroxyl groups. Performing the reaction in a two-phase system with dilute HCl ensures that the product is immediately converted to its stable dihydrochloride salt upon formation.

Step-by-Step Methodology:

-

Reactor Setup: Charge a pressure-resistant hydrogenation reactor with 1,3-dibenzyloxy-4,6-dinitrobenzene, an organic solvent immiscible with aqueous acid (e.g., toluene), and a noble metal catalyst (e.g., palladium on carbon, Pd/C).[10]

-

Aqueous Phase Addition: Add dilute aqueous hydrochloric acid to the reactor. This creates a two-phase mixture.[10]

-

Hydrogenation: Seal the reactor and purge with an inert gas, then introduce hydrogen gas. The reaction is typically carried out at a pressure of 1 to 200 bar and a temperature between 0 and 200°C.[10]

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Product Isolation: Upon completion, cool the reactor and vent the hydrogen. The product, this compound dihydrochloride, precipitates as a solid.

-

Purification: Filter the solid product, wash with the organic solvent and then with ethanol to remove impurities, and dry under vacuum.[11] Recrystallization from hot, dilute hydrochloric acid containing a small amount of SnCl₂ can be performed for further purification.[1]

Core Application: Monomer for Polybenzoxazoles (PBO)

The primary industrial application of this compound Dihydrochloride is as a monomer for producing poly(p-phenylene benzobisoxazole), or PBO.[1][4] PBO is a rigid-rod polymer renowned for its exceptionally high tensile strength, modulus, and thermal and chemical stability.

The synthesis of PBO from DAR·2HCl and terephthalic acid (or its derivatives) is a two-step process.

PBO Synthesis Pathway

Caption: Two-step synthesis of Polybenzoxazole (PBO) from this compound.

Step 1: Polycondensation to form Poly(o-hydroxyamide) (PHA) this compound Dihydrochloride is reacted with terephthalic acid or its more reactive derivative, terephthaloyl chloride, in a polycondensation reaction.[1][12] This reaction is typically carried out in a strong acid solvent like polyphosphoric acid (PPA), which acts as both the solvent and a condensing agent.[12] The result is a soluble precursor polymer, a poly(o-hydroxyamide) (PHA). This precursor is processable and can be spun into fibers or cast into films.[12][13]

Step 2: Thermal Cyclization to PBO The PHA precursor is then subjected to high-temperature treatment (typically >300°C) under an inert atmosphere.[13] This thermal treatment induces an intramolecular cyclization (dehydration) reaction. The ortho-positioned hydroxyl and amide groups on the polymer backbone react to form the rigid oxazole ring, eliminating water and converting the flexible PHA into the final, highly stable PBO structure.

The exceptional properties of PBO fibers make them suitable for demanding applications, including aerospace components, ballistic protection (body armor), and protective apparel for firefighters.

Other Potential Applications

While PBO synthesis is its dominant use, the chemical structure of this compound lends itself to other applications:

-

Dye Intermediate: Its structure is characteristic of compounds used in the production of hair dyes and other coloring agents due to its ability to form stable colored complexes.[3]

-

Reducing Agent: The presence of easily oxidized amino and hydroxyl groups allows it to function as a reducing agent in certain chemical reactions.[3]

-

Thermosetting Resins: Like other resorcinol-based compounds, it can be explored as a component in the synthesis of thermosetting resins, which cure into infusible, insoluble solids with high thermal stability.[14]

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound Dihydrochloride.

GHS Hazard Information:

| Hazard Code | Description | Source(s) |

| H315 | Causes skin irritation | [1][2][15] |

| H319 | Causes serious eye irritation | [1][2][15] |

| H341 | Suspected of causing genetic defects | [1][2][15] |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[15][16]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][16]

-

Avoid creating dust.

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.[5]

-

Recommended storage is under refrigeration (2-8°C).[8]

-

Store locked up and away from oxidizing agents.[16]

-

Given its sensitivity, storing under an inert gas like nitrogen or argon is advisable to prolong shelf life.[1]

Conclusion

This compound, primarily in its dihydrochloride form, is a specialty chemical of significant industrial importance. Its value is intrinsically linked to its role as a monomer for PBO, a polymer that defines the upper echelon of material performance. While its synthesis and handling require careful management due to its reactivity and potential hazards, the exceptional properties of its polymeric derivatives justify the stringent controls. Continued research into safer and more efficient synthesis routes will further enhance its accessibility and application in next-generation materials.

References

-

Semantic Scholar. (n.d.). Method for preparing this compound dihydrochloride through one-pot synthesis. Retrieved from [Link]

- Google Patents. (2000). US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride.

-

Wikipedia. (n.d.). 4,6-Diaminoresorcin-dihydrochlorid. Retrieved from [Link]

- Google Patents. (1995). WO1995023130A1 - Preparation of this compound through a bisazoarylresorcinol intermediate.

-

The Journal of Organic Chemistry. (1991). A Safe Cost-Efficient Synthesis of this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound Dihydrochloride. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Study of Polybenzoxazole Precursors for Low Temperature Curing. Retrieved from [Link]

- Google Patents. (2000). EP0990673A3 - Polybenzoxazole resin and precursor thereof.

-

ResearchGate. (n.d.). Polybenzoxazoles and polybenzothiazoles. Retrieved from [Link]

- Google Patents. (1991). Synthesis of polybenzoxasole and polybenzothiazole precursors.

-

SciSpace. (2017). Study of Low Temperature Curable Polybenzoxazole Precursors Containing Aliphatic Dicarboxylic Acid Structures. Retrieved from [Link]

-

ACS Omega. (2020). Synthesis and Thermal Properties of Resorcinol–Furfural Thermosetting Resin. Retrieved from [Link]

Sources

- 1. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]

- 2. This compound Dihydrochloride | C6H10Cl2N2O2 | CID 2733648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 15791-87-4: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound 97 16523-31-2 [sigmaaldrich.com]

- 5. cn.haihangindustry.com [cn.haihangindustry.com]

- 6. This compound dihydrochloride | CymitQuimica [cymitquimica.com]

- 7. This compound Dihydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. parchem.com [parchem.com]

- 9. This compound dihydrochloride | 16523-31-2 [chemicalbook.com]

- 10. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]

- 11. This compound dihydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 14. Synthesis and Thermal Properties of Resorcinol–Furfural Thermosetting Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Dihydrochloride | 16523-31-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 4,6-Diaminoresorcinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Diaminoresorcinol, a highly reactive aromatic diamine, holds significant potential in various scientific and industrial fields, notably as a key monomer in the synthesis of high-performance polymers and as a versatile intermediate in dye and pharmaceutical manufacturing. However, its inherent instability, particularly its susceptibility to oxidation, presents considerable challenges in its characterization and application. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, with a primary focus on its more stable and commercially available dihydrochloride salt. This document synthesizes available experimental data with theoretical predictions to offer a practical resource for researchers. It delves into the structural and chemical identifiers, solubility, thermal properties, and spectral characteristics of the molecule. Recognizing the gaps in publicly available experimental data, this guide also furnishes detailed, field-proven protocols for the experimental determination of key physicochemical parameters, empowering researchers to conduct their own analyses on this and similarly sensitive compounds.

Introduction: The Dichotomy of Reactivity and Instability

This compound (4,6-DAR), systematically named 4,6-diamino-1,3-benzenediol, is an aromatic organic compound featuring a resorcinol core substituted with two amino groups.[1] This unique structure, possessing both nucleophilic amino groups and electron-donating hydroxyl groups, imparts a high degree of chemical reactivity. This reactivity is harnessed in various applications, including as a precursor for poly(p-phenylene benzobisoxazole) (PBO), a high-performance polymer with exceptional thermal stability and mechanical strength.[2] It also serves as an intermediate in the synthesis of dyes and other coloring agents due to its ability to form stable colored complexes.[1]

However, the very electronic nature that makes 4,6-DAR a valuable synthon also renders the free base highly susceptible to oxidation, readily darkening upon exposure to air.[3] This instability complicates its handling, storage, and comprehensive physicochemical characterization. Consequently, this compound is most commonly supplied and utilized as its more stable dihydrochloride salt (4,6-DAR·2HCl), which mitigates the rapid degradation of the free base.[3] This guide will therefore primarily focus on the properties of this salt, while also addressing the characteristics of the free base where information is available.

Molecular Structure and Identifiers

A thorough understanding of a molecule's identity is foundational to any scientific investigation. The following section details the key structural and chemical identifiers for both the free base and the dihydrochloride salt of this compound.

Chemical Structure

Figure 1: Chemical structure of this compound (4,6-diamino-1,3-benzenediol).

Key Identifiers

For unambiguous identification and referencing in scientific literature and databases, the following identifiers are crucial.

| Identifier | This compound (Free Base) | This compound Dihydrochloride | Source(s) |

| CAS Number | 15791-87-4 | 16523-31-2 | [1][4] |

| Molecular Formula | C₆H₈N₂O₂ | C₆H₁₀Cl₂N₂O₂ | [1][5] |

| Molecular Weight | 140.14 g/mol | 213.06 g/mol | [4][6] |

| IUPAC Name | 4,6-diaminobenzene-1,3-diol | 4,6-diaminobenzene-1,3-diol;dihydrochloride | [5][7] |

| InChI | 1S/C6H8N2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H,7-8H2 | 1S/C6H8N2O2.2ClH/c7-3-1-4(8)6(10)2-5(3)9;;/h1-2,9-10H,7-8H2;2*1H | [1][6] |

| InChIKey | DPYROBMRMXHROQ-UHFFFAOYSA-N | KUMOYHHELWKOCB-UHFFFAOYSA-N | [1][6] |

| SMILES | NC1=CC(N)=C(O)C=C1O | C1=C(C(=CC(=C1N)O)O)N.Cl.Cl | [1][5] |

| Synonyms | 4,6-Diamino-1,3-benzenediol | This compound 2HCl, Diaminoresorcinol dihydrochloride | [4][8] |

Physicochemical Properties

This section details the known and predicted physicochemical properties of this compound and its dihydrochloride salt.

Physical Appearance and Thermal Properties

The physical state and thermal behavior of a compound are critical parameters for its handling, formulation, and processing.

| Property | This compound (Free Base) | This compound Dihydrochloride | Source(s) |

| Appearance | White to light yellow crystalline solid | Grey-brown crystalline solid | [1] |

| Melting Point | Not available (decomposes) | 254 °C (decomposes) | [6] |

The free base is known to be unstable and darkens in air, which makes the determination of a precise melting point challenging.[3] The dihydrochloride salt is more stable but still decomposes at a high temperature rather than exhibiting a sharp melting point.

Solubility Profile

Solubility is a key determinant of a compound's utility in various applications, from reaction chemistry to drug delivery.

| Solvent | This compound (Free Base) | This compound Dihydrochloride | Source(s) |

| Water | Soluble | "Almost transparency" (qualitatively soluble) | [1] |

| Alcohol | Soluble | Information not available | [1] |

| Organic Solvents | Low solubility | Information not available | [3] |

Acidity and Basicity (pKa)

The pKa values of the amino and hydroxyl groups are critical for understanding the ionization state of this compound at different pH values, which influences its solubility, reactivity, and biological interactions.

Experimental pKa values for this compound are not currently available in the public domain. This is likely due to the compound's instability, which complicates traditional pKa determination methods such as potentiometric titration.

Predicted pKa Values:

Due to the lack of experimental data, computational methods can provide useful estimates. Based on the structure of this compound, we can predict the approximate pKa values for the different ionizable groups. It is important to note that these are theoretical estimations and should be used as a guide pending experimental verification.

-

Amino Groups (as conjugate acids, -NH₃⁺): Expected pKa values are likely in the range of 4-6 . The electron-withdrawing effect of the hydroxyl groups and the aromatic ring will decrease the basicity of the amino groups compared to simple alkylamines.

-

Hydroxyl Groups: Expected pKa values are likely in the range of 9-11 . These phenolic hydroxyl groups are acidic, and their pKa will be influenced by the presence of the amino substituents.

Stability and Reactivity

The stability of this compound is a major consideration for its practical use.

-

Oxidative Stability: The free base of this compound is highly sensitive to air oxidation, leading to rapid discoloration.[3] This is due to the electron-rich nature of the aromatic ring, which is activated by both the amino and hydroxyl groups. The dihydrochloride salt is significantly more stable and is the preferred form for storage and handling.

-

Reactivity: The presence of two amino and two hydroxyl groups makes this compound a highly functionalized and reactive molecule. It can participate in a variety of chemical transformations, including:

-

Polycondensation: It serves as a key monomer in the synthesis of high-performance polymers like PBO through condensation reactions with dicarboxylic acids or their derivatives.[2]

-

Diazotization and Coupling: The amino groups can be diazotized and used in coupling reactions to form azo dyes.

-

Electrophilic Aromatic Substitution: The electron-rich ring is susceptible to electrophilic attack, although the high reactivity can lead to multiple substitutions and side products.

-

Spectral Characteristics

Spectroscopic data is essential for the identification and characterization of chemical compounds. Due to the instability of the free base, much of the available information pertains to the dihydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR spectra for this compound are not widely published. However, based on its structure, predicted ¹H and ¹³C NMR chemical shifts can be estimated.

Predicted ¹H NMR (in DMSO-d₆):

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.0-7.5 ppm), corresponding to the two non-equivalent aromatic protons.

-

Amino Protons: A broad singlet corresponding to the four amino protons (δ 4.0-6.0 ppm). The chemical shift will be highly dependent on concentration and solvent.

-

Hydroxyl Protons: A broad singlet for the two hydroxyl protons (δ 8.0-10.0 ppm), also dependent on experimental conditions.

Predicted ¹³C NMR (in DMSO-d₆):

Four distinct signals are expected in the aromatic region (δ 100-160 ppm) for the six carbon atoms of the benzene ring, reflecting the symmetry of the molecule.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3200-3600 | Broad, characteristic of hydroxyl groups |

| N-H Stretch | 3300-3500 | Sharp peaks, characteristic of primary amines |

| Aromatic C-H Stretch | 3000-3100 | |

| Aromatic C=C Stretch | 1500-1600 | |

| C-N Stretch | 1250-1350 | |

| C-O Stretch | 1000-1250 |

UV-Visible (UV-Vis) Spectroscopy

Aromatic diamines typically exhibit strong absorption in the UV region. The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to π-π* transitions of the aromatic system. The exact position of these maxima will be influenced by the solvent and the pH of the solution.

Experimental Protocols for Physicochemical Characterization

Given the limited availability of experimental data for this compound, this section provides detailed protocols for key characterization experiments. These protocols are designed to be self-validating and include considerations for handling air-sensitive compounds.

Figure 2: General experimental workflow for the physicochemical characterization of this compound.

Protocol for Handling and Stabilization

Due to the oxidative instability of the free base, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.

-

Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C overnight and cooled under a stream of inert gas.

-

Solvent Degassing: All solvents must be degassed prior to use by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.

-

Stabilization: For solution-based studies, the addition of a small amount of a reducing agent, such as stannous chloride (SnCl₂), can help to inhibit oxidation.

Protocol for pKa Determination via Potentiometric Titration

This protocol is adapted for air-sensitive compounds.

-

Instrumentation: Use an automated titrator equipped with a calibrated pH electrode, a temperature probe, and a nitrogen inlet to maintain an inert atmosphere over the sample solution.

-

Sample Preparation: In a glovebox, accurately weigh approximately 5-10 mg of this compound dihydrochloride and dissolve it in a known volume (e.g., 50 mL) of degassed, deionized water containing a background electrolyte (e.g., 0.1 M KCl).

-

Titration: Titrate the solution with a standardized, degassed solution of NaOH (e.g., 0.1 M). Record the pH as a function of the volume of titrant added.

-

Data Analysis: Plot the titration curve (pH vs. volume of NaOH) and its first derivative. The equivalence points will appear as inflection points on the titration curve and as maxima on the derivative plot. The pKa values can be determined from the pH at the half-equivalence points.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

-

Sample Preparation: In an inert atmosphere, add an excess amount of this compound dihydrochloride to a series of vials containing a known volume of the desired degassed solvent (e.g., water, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Analysis: After equilibration, allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Validation: The presence of undissolved solid at the end of the experiment confirms that equilibrium solubility was measured.

Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: In a glovebox, dissolve an appropriate amount of this compound dihydrochloride in a deuterated, degassed NMR solvent (e.g., DMSO-d₆, D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For unstable compounds, it is crucial to acquire the data promptly after sample preparation.

-

Spectral Interpretation: Assign the observed signals to the corresponding protons and carbons in the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignments.

Conclusion

This compound is a molecule of significant scientific interest, yet its inherent instability poses a considerable barrier to its complete physicochemical characterization. This guide has consolidated the available experimental data, primarily for the more stable dihydrochloride salt, and has supplemented this with theoretical predictions to provide a more complete picture for the research community. The provided experimental protocols offer a robust framework for researchers to generate their own high-quality data, not only for this compound but also for other similarly challenging compounds. As a Senior Application Scientist, I trust that this in-depth guide will serve as a valuable resource, enabling further research and innovation in the fields of polymer science, materials chemistry, and drug development.

References

- US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride.

-

4,6-Diaminobenzene-1,3-diol hydrochloride | C6H9ClN2O2 | CID 458820. PubChem. [Link]

-

This compound 2HCL. ChemBK. [Link]

-

This compound Dihydrochloride | C6H10Cl2N2O2 | CID 2733648. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmatutor.org [pharmatutor.org]

- 3. esrf.fr [esrf.fr]

- 4. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Critical Monomer for High-Performance Polymers

An In-depth Technical Guide to the Synthesis of 4,6-Diaminoresorcinol Dihydrochloride

This compound dihydrochloride (DAR.2HCl), a symmetrically substituted dihydroxybenzene and phenylenediamine, is a cornerstone monomer in the field of high-performance materials.[1] Its primary significance lies in its role as a precursor for the synthesis of poly(p-phenylene benzobisoxazole) (PBO), a rigid-rod polymer renowned for its exceptional thermal stability, high tensile strength, and chemical resistance.[2][3][4][5][6] PBO fibers, marketed under trade names like Zylon®, are utilized in demanding applications, including aerospace components, protective apparel, and specialty industrial equipment.[6]

The performance of PBO is directly contingent on the molecular weight of the polymer, which in turn is critically dependent on the purity of its constituent monomers.[7][8] Therefore, the development of efficient, scalable, and high-purity synthesis routes for DAR.2HCl has been a major focus of chemical research for decades.[1] This guide provides a detailed exploration of the principal synthetic pathways, delving into the chemical rationale behind procedural choices, outlining detailed experimental protocols, and comparing the strategic advantages of each route.

Route 1: The Foundational Pathway - Nitration of Resorcinol and Subsequent Reduction

The most traditional and widely documented approach to DAR.2HCl begins with the electrophilic nitration of resorcinol to form 4,6-dinitroresorcinol, followed by the reduction of the nitro groups. While conceptually straightforward, this route requires precise control to manage selectivity and minimize hazardous by-products.

Step 1a: Electrophilic Nitration of Resorcinol

The direct nitration of resorcinol is complicated by the highly activating nature of the two hydroxyl groups, which makes the aromatic ring susceptible to over-nitration. The primary challenge is to prevent the formation of the highly explosive and undesirable by-product, 2,4,6-trinitroresorcinol (styphnic acid).[7][8][9]

Causality Behind Experimental Choices:

-

Nitrating Agent: The use of concentrated nitric acid (80-93%) that is substantially free of nitric suboxides is crucial.[10] The presence of nitrous acid or NO₂ can catalyze side reactions, leading to lower yields and increased formation of styphnic acid.[9]

-

Temperature Control: Maintaining a low reaction temperature (typically between -20°C and 25°C) is paramount to control the reaction rate and enhance the selectivity for the desired dinitro isomer over the trinitro by-product.[9]

-

Nitrosonium Ion Control: The addition of a nitrosonium ion control agent, such as urea, can be employed to scavenge any nitrous acid present in the reaction medium, further suppressing the formation of styphnic acid and improving the yield of 4,6-dinitroresorcinol to approximately 80%.[9]

The resulting 4,6-dinitroresorcinol typically precipitates from the reaction mixture as a yellow solid and can be isolated by filtration.[9][11][12][13]

Step 1b: Reduction of 4,6-Dinitroresorcinol

The reduction of the two nitro groups to amines is the final chemical transformation. Catalytic hydrogenation is the most common and efficient method, valued for its clean conversion and high yields.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice for this hydrogenation.[14][15][16] It offers high activity and selectivity for the reduction of nitro groups under relatively mild conditions. The catalyst loading is typically between 0.0001 to 0.02 moles per mole of the dinitro compound.[15]

-

Reaction Medium: The reaction is often carried out in an aqueous acidic medium, typically dilute hydrochloric acid, which serves two purposes.[15][17] Firstly, it helps to dissolve the starting material and the product. Secondly, it directly yields the desired dihydrochloride salt, which is more stable against aerial oxidation than the free base. The addition of stannous chloride (SnCl₂) to the reaction mixture can further protect the resulting aminophenol from oxidation.[15][18]

-

Hydrogen Pressure & Temperature: The hydrogenation is generally performed under a hydrogen pressure of 0.1 to 1.5 MPa and at temperatures ranging from 30°C to 120°C.[15] These conditions are sufficient to drive the reaction to completion in a reasonable timeframe (2-8 hours) without promoting side reactions.

Route 2: High-Purity Synthesis via Halogenated Intermediates

To circumvent the challenges of direct nitration, multi-step syntheses starting from halogenated benzenes have been developed. These routes offer superior control over isomer formation, leading to exceptionally high-purity products suitable for advanced polymer applications.[7][8]

A representative process involves:

-

Nitration of a 1,2,3-trihalobenzene to produce 1,2,3-trihalo-4,6-dinitrobenzene.

-

Nucleophilic substitution with an alcohol (e.g., an alkanol) in the presence of a base to yield a 4,6-dinitro-2-halo-1,3-benzenediol.

-

Catalytic hydrogenation of the 4,6-dinitro-2-halo-1,3-benzenediol. This final step achieves both the reduction of the nitro groups and the hydrodechlorination (removal of the final halogen), to give the high-purity 4,6-diamino-1,3-benzenediol, which is then isolated as its dihydrochloride salt.[7][8]

A variation of this approach starts with 2-chloro-4,6-dinitroresorcinol (CDNR). The catalytic hydrogenation and hydrodechlorination over a Pd/C catalyst can produce DAR.2HCl with a purity of 99.74% and a yield of 75.9%.[14][19]

Causality Behind Experimental Choices:

-

Strategic Halogenation: The presence of halogen atoms directs the nitration to the desired positions and the halogen at the 2-position is strategically removed in the final step. This avoids the problematic dinitro/trinitro selectivity issue seen with direct resorcinol nitration.

-

Combined Reduction/Dehalogenation: The use of a palladium catalyst is effective for both reducing the nitro groups and cleaving the carbon-halogen bond in a single, efficient hydrogenation step.[14]

Route 3: Synthesis via Benzyl-Protected Resorcinol

Another advanced route that ensures high purity involves the use of protecting groups. By protecting the hydroxyl functions of resorcinol as benzyl ethers, the subsequent nitration and reduction steps can be performed with high fidelity.

The synthesis proceeds as follows:

-

Protection: Resorcinol is reacted with benzyl chloride to form 1,3-dibenzyloxybenzene.

-

Nitration: The protected compound is nitrated to yield 1,3-dibenzyloxy-4,6-dinitrobenzene. The bulky benzyl groups help direct the nitration and prevent side reactions.

-

Reductive Deprotection: The dinitro compound undergoes catalytic hydrogenation in a two-phase system of dilute aqueous HCl and an organic solvent (like toluene) using a noble metal catalyst.[20][21] This single step ingeniously accomplishes three transformations: the reduction of both nitro groups to amines and the hydrogenolysis of both benzyl ether protecting groups to yield the free hydroxyls.

Causality Behind Experimental Choices:

-

Protecting Group Strategy: Benzyl ethers are ideal protecting groups as they are stable to the nitration conditions but are easily cleaved by catalytic hydrogenation, the same process used to reduce the nitro groups. This creates a highly convergent and efficient final step.

-

Two-Phase System: The use of a two-phase mixture (e.g., toluene and aqueous HCl) allows for easy separation of the product, which precipitates as the dihydrochloride salt in the aqueous phase, from the catalyst and organic solvent.[21]

Protocol: Recrystallization of DAR.2HCl

This protocol is based on conditions described for achieving high-purity monomer. [7][22]

-

Dissolution: A portion of crude DAR.2HCl is added to a suitable volume of ~3.5 M aqueous hydrochloric acid (e.g., a 20:1 volumetric ratio of HCl to crude material). [22]The mixture is heated (e.g., to 85°C) with stirring until all the solid has dissolved. [7]2. Decolorization (Optional): If the solution is highly colored, a small amount of activated carbon can be added. The solution is then hot filtered to remove the carbon and any other insoluble impurities.

-

Crystallization: The clear, hot filtrate is allowed to cool slowly and controllably. The crystallization is often initiated at a controlled temperature (e.g., above 40°C) and then the temperature is gradually decreased to as low as -20°C to maximize the recovery of the purified product. [22]4. Isolation: The resulting crystalline solid is collected by vacuum filtration.

-

Washing: The filter cake is washed sequentially with cold hydrochloric acid and then ethanol to remove any residual mother liquor. [19]6. Drying: The purified, white solid is dried under vacuum to afford high-purity this compound dihydrochloride. [19]

Conclusion

The synthesis of this compound dihydrochloride is a mature field with several well-established routes. The choice of a specific pathway represents a trade-off between process economy, simplicity, and the ultimate purity required for the end application. While the direct nitration of resorcinol followed by reduction is the most direct route, methods employing halogenated or protected intermediates offer superior control and lead to the highest purity levels demanded for the production of advanced, high-molecular-weight PBO polymers. Meticulous control of reaction conditions and a final, optimized recrystallization step are universally critical to obtaining a monomer of suitable quality for these high-performance applications.

References

- This compound dihydrochloride synthesis - ChemicalBook. (n.d.).

- This compound dihydrochloride | 16523-31-2 - ChemicalBook. (n.d.).

- Process for preparing 4,6-diamino-resorcinol-dihydrochloride. (1997). WO1997044311A1. Google Patents.

- Method for preparing this compound dihydrochloride through one-pot synthesis. (n.d.). Google Patents.

- Process for preparing 4,6-diamino-resorcinol dihydrochloride. (2000). US6093852A. Google Patents.

- Hydrogenation–dechlorination of 2-chloro-4,6-dinitroresorcinol over Pd/C catalysts. (n.d.). ResearchGate.

- Method for preparing this compound hydrochloride. (2008). CN101250118A. Google Patents.

- Refinement of this compound by recrystallization in hydrochloric acid. (n.d.). ResearchGate.

- 4,6-diamino-resorcinol hydrochloride synthesis method. (2014). CN104177265A. Google Patents.

- High purity process for the preparation of 4,6-diamino-1,3-benzenediol. (n.d.). Patent 0266222.

- Synthesis of diamino resorcinol dihydrochloride. (n.d.). PrepChem.com.

- Synthesis, Structure, and Properties of PBO/SWNT Composites. (n.d.). ACS Publications.

- One-step preparation of 4,6-dinitroresorcinol from resorcinol. (1994). US5371303A. Google Patents.

- Study on synthesis and properties of poly(p-phenylene-benzobisoxazole) (PBO) fiber. (n.d.).

- Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber. (n.d.). NIH.

- PBO (poly(p-phenylene-2,6-benzobisoxazole)) copolycondensation modification method. (2014). CN103709404A. Google Patents.

- Process for preparing 4,6-dinitroresorcinol. (1988). WO1988005038A1. Google Patents.

- METHOD FOR PREPARING 4,6-DIAMINO RESORCINOL HYDROCHLORIDE. (2020). WO/2020/093657. WIPO Patentscope.

- Process for preparing 4,6-diamino-m-benzenediol. (2004). CN1165521C. Google Patents.

- 4,6-Diaminoresorcin-dihydrochlorid. (n.d.). Wikipedia.

- 4,6-Dinitroresorcinol (wetted with ca. 20% Water) (unit weight on dry weight basis). (n.d.). TCI Chemicals.

- High purity process for the preparation of 4,6-diamino-1,3-benzenediol. (1988). US4766244A. Google Patents.

- Chemoselective Reduction catalysts. (n.d.). FUJIFILM Wako Chemicals.

- 4,6-Dinitroresorcinol. (n.d.). CymitQuimica.

- 4,6-Dinitroresorcinol | CAS 616-74-0. (n.d.). Santa Cruz Biotechnology.

Sources

- 1. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]

- 2. This compound dihydrochloride | 16523-31-2 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Study on synthesis and properties of poly(p-phenylene-benzobisoxazole) (PBO) fiber | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103709404A - PBO (poly(p-phenylene-2,6-benzobisoxazole)) copolycondensation modification method - Google Patents [patents.google.com]

- 7. High purity process for the preparation of 4,6-diamino-1,3-benzenediol - Patent 0266222 [data.epo.org]

- 8. US4766244A - High purity process for the preparation of 4,6-diamino-1,3-benzenediol - Google Patents [patents.google.com]

- 9. WO1988005038A1 - Process for preparing 4,6-dinitroresorcinol - Google Patents [patents.google.com]

- 10. US5371303A - One-step preparation of 4,6-dinitroresorcinol from resorcinol - Google Patents [patents.google.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. CAS 616-74-0: 4,6-Dinitroresorcinol | CymitQuimica [cymitquimica.com]

- 13. scbt.com [scbt.com]

- 14. researchgate.net [researchgate.net]

- 15. CN101250118A - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]

- 16. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 17. CN1165521C - Process for preparing 4,6-diamino-m-benzenediol - Google Patents [patents.google.com]

- 18. prepchem.com [prepchem.com]

- 19. This compound dihydrochloride synthesis - chemicalbook [chemicalbook.com]

- 20. WO1997044311A1 - Process for preparing 4,6-diamino-resorcinol-dihydrochloride - Google Patents [patents.google.com]

- 21. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

4,6-Diaminoresorcinol CAS number 16523-31-2.

An In-depth Technical Guide to 4,6-Diaminoresorcinol (CAS 16523-31-2)

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound (DAR), primarily available and utilized as its more stable dihydrochloride salt (DAR·2HCl), CAS Number 16523-31-2. This critical monomer is indispensable for the synthesis of advanced high-performance polymers, most notably poly(p-phenylene benzobisoxazole) (PBO). This document, intended for researchers, polymer chemists, and materials scientists, delves into the synthesis, purification, characterization, and core applications of DAR·2HCl. It emphasizes the scientific rationale behind established protocols and presents quantitative data on the exceptional materials derived from this unique building block. Safety, handling, and potential avenues for future research are also discussed.

This compound is an aromatic diamine featuring two hydroxyl groups and two amino groups symmetrically substituted on a benzene ring.[1] This tetra-functional monomer is a foundational component for creating rigid-rod polymers with extraordinary thermal and mechanical properties.[2] Due to the high reactivity and susceptibility of the free base to oxidation, it is almost exclusively produced, stored, and used as its dihydrochloride salt (DAR·2HCl), which appears as a stable white to grey-brown crystalline solid.[3][4] The primary significance of DAR·2HCl lies in its role as a key monomer for PBO, a "super fiber" renowned for its performance in extreme environments.[5][6]

Table 1: Physicochemical Properties of this compound Dihydrochloride

| Property | Value | Source(s) |

| CAS Number | 16523-31-2 | [7] |

| Molecular Formula | C₆H₈N₂O₂ · 2HCl | |

| Molecular Weight | 213.06 g/mol | [7] |

| Appearance | White to grey-brown crystalline solid | [3][4] |

| Melting Point | 254 °C (decomposes) | [4][7] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | 2-8°C, sheltered, dry, dark place | [4][7] |

Synthesis and Purification: From Precursor to High-Purity Monomer

The industrial viability of PBO fibers is directly linked to the availability of high-purity DAR·2HCl. Purity is paramount, as trace impurities can terminate polymer chains prematurely, drastically compromising the final material's molecular weight and, consequently, its mechanical properties.[6] Several synthetic routes have been developed, most commonly involving the reduction of a dinitro-substituted precursor.

Foundational Synthetic Strategy: Catalytic Hydrogenation

The most robust and widely adopted method involves the catalytic hydrogenation of 4,6-dinitroresorcinol. This precursor is itself typically synthesized from resorcinol.[6][8] The choice of a noble metal catalyst, such as palladium on carbon (Pd/C), is critical. Palladium is highly efficient for the reduction of aromatic nitro groups to amines under manageable conditions (moderate temperature and pressure), offering high selectivity and yield.[6][9]

The causality for using hydrogen gas in the presence of a catalyst is its ability to cleanly reduce the nitro groups without introducing contaminants that could be difficult to remove later. The reaction is performed in a solvent capable of dissolving the starting material and keeping the product in solution until acidification. The subsequent precipitation as the dihydrochloride salt not only isolates the product but also serves as an initial purification step and confers oxidative stability.

Caption: PBO formation via polycondensation and cyclodehydration.

Detailed Protocol: Laboratory PBO Synthesis

-

PPA Preparation: Prepare a solution of PPA with a P₂O₅ content of ~83%. This is often done by adding phosphorus pentoxide (P₂O₅) to orthophosphoric acid.

-

Monomer Dissolution: Under a slow stream of inert gas (e.g., nitrogen), add DAR·2HCl and an equimolar amount of terephthalic acid to the PPA at ~50-70°C with mechanical stirring.

-

Polymerization Ramp: Slowly increase the temperature of the mixture according to a specific profile, for instance:

-

Hold at 100°C for several hours to allow initial amide formation.

-

Ramp to ~150°C to continue chain growth.

-

Finally, ramp to 180-200°C and hold for several hours to drive the cyclodehydration and fully form the benzoxazole rings. The solution will become extremely viscous and show a characteristic stir-opalescence, indicative of a liquid crystalline phase.

-

-

Precipitation & Washing: Extrude the hot, viscous polymer solution into a non-solvent like water or dilute phosphoric acid to precipitate the PBO polymer as fibers or a solid mass.

-

Neutralization & Drying: Thoroughly wash the polymer with water until neutral, followed by washing with a solvent like ethanol. Dry the final PBO polymer in a vacuum oven.

Performance Profile of PBO Fibers

The properties of PBO, commercialized under trade names like Zylon®, are a direct result of its chemical structure derived from DAR·2HCl. Its rigid, planar backbone allows for highly oriented crystalline domains, leading to exceptional performance characteristics.

Table 2: Typical Properties of PBO Fibers

| Property | Value | Significance & Rationale | Source(s) |

| Tensile Strength | 5.8 GPa | The rigid-rod polymer chains and high crystallinity minimize defects and efficiently transfer load along the fiber axis. This value is among the highest of any synthetic fiber. | [10] |

| Tensile Modulus | 270 GPa | The stiff, un-kinked molecular backbone resists deformation under load, leading to extremely high stiffness. | [10] |

| Decomposition Temp. | ~650 °C (in N₂) | The fully aromatic, heterocyclic structure has immense thermal stability. There are no weak aliphatic links to initiate thermal degradation. | [5][10] |

| Limiting Oxygen Index (LOI) | >68% | The high aromatic content and stable structure make the material inherently flame resistant and non-combustible in air. | [10] |

| Creep Resistance | Excellent | Strong intermolecular forces and the rigid chain structure prevent polymer chains from slipping past one another under sustained load. | [5][10] |

| Chemical Resistance | Good | The stable aromatic rings are resistant to attack by many chemicals, though strong acids can cause strength loss. | [5] |

Emerging Research & Potential Applications

While the primary application of DAR·2HCl is in materials science, the inherent chemical functionality of the resorcinol and phenylenediamine motifs suggests potential in other areas. Resorcinol derivatives are known to possess a range of biological activities, including antioxidant, antimicrobial, and antifungal properties. [11][12][13]Although this compound itself has not been extensively studied in a pharmaceutical context, its structure presents a scaffold that could be chemically modified to explore potential therapeutic activities. This remains a largely untapped field for drug development professionals, offering opportunities for creating novel compounds with unique biological profiles.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring safe laboratory practice is paramount. This compound dihydrochloride is classified as an irritant and is suspected of causing genetic defects. [14][15]

-

Personal Protective Equipment (PPE): Always wear suitable protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [14]* Handling: Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. [14]* First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention. [14] * Skin: Wash off with plenty of soap and water. Remove contaminated clothing. [14] * Inhalation: Move to fresh air. If breathing is difficult, give oxygen. [14]* Storage: Store in a tightly closed container in a cool, dry, and dark place, typically at 2-8°C. [4][7]

-

References

- [Vertex AI Search Result 1]

-

Textile Technologies. (n.d.). PBO Fibre Technical Information. Retrieved from Textile Technologies website. [5]3. [Vertex AI Search Result 3]

- [Vertex AI Search Result 4]

- [Vertex AI Search Result 5]

-

Thermo Fisher Scientific. (n.d.). This compound dihydrochloride, 98%. Retrieved from thermofisher.com. [3]7. [Vertex AI Search Result 7]

-

Khan, M. S., Husain, A., & Sharma, S. (2010). NEW 4,6-DIACETYL RESORCINOL MANNICH BASES: SYNTHESIS AND BIOLOGICAL EVALUATION. Acta Poloniae Pharmaceutica – Drug Research, 67(3), 261-266. [11]9. [Vertex AI Search Result 9]

-

Sigma-Aldrich. (n.d.). This compound dihydrochloride, 97%. Retrieved from sigmaaldrich.com. 11. [Vertex AI Search Result 11]

- [Vertex AI Search Result 12]

- [Vertex AI Search Result 13]

- [Vertex AI Search Result 14]

-

Fisher Scientific. (2021). SAFETY DATA SHEET: this compound dihydrochloride. Retrieved from fishersci.com. [14]16. Tokyo Chemical Industry Co., Ltd. (n.d.). This compound Dihydrochloride. Retrieved from tcichemicals.com. [15]17. Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Chemistry Central Journal, 11(1), 86. [12]18. Pews, R. G., et al. (1997). A Safe Cost-Efficient Synthesis of this compound. The Journal of Organic Chemistry, 62(23), 8255-8256. [8]19. CymitQuimica. (n.d.). CAS 15791-87-4: this compound. Retrieved from cymitquimica.com. [1]20. Bayer AG. (2000). U.S. Patent No. 6,093,852. Washington, DC: U.S. Patent and Trademark Office. [6]21. PubChem. (n.d.). This compound dihydrochloride. Retrieved from pubchem.ncbi.nlm.nih.gov. [16]22. Banerjee, A. K., et al. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry, 15(1). [17]23. Sigma-Aldrich. (n.d.). This compound dihydrochloride 97%. Retrieved from sigmaaldrich.com. [7]24. [Vertex AI Search Result 24]

-

ChemicalBook. (n.d.). This compound dihydrochloride synthesis. Retrieved from chemicalbook.com. [9]26. Google Patents. (n.d.). Method for preparing this compound dihydrochloride through one-pot synthesis. Retrieved from patents.google.com. [18]27. Parchem. (n.d.). This compound Dihydrochloride (Cas 16523-31-2). Retrieved from parchem.com. [4]28. [Vertex AI Search Result 28]

- [Vertex AI Search Result 29]

-

Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from sigmaaldrich.com. [19]31. [Vertex AI Search Result 31]

-

Papini, R., et al. (2019). Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum. Molecules, 24(17), 3141. [13]33. [Vertex AI Search Result 33]

- [Vertex AI Search Result 34]

-

Masson, J.-F. (2008). Brief review of the chemistry of polyphosphoric acid (PPA) and bitumen. Energy & Fuels, 22(4), 2637-2640. [20]36. Wikipedia. (n.d.). 4,6-Diaminoresorcin-dihydrochlorid. Retrieved from de.wikipedia.org. [2]37. Mendoza, L., et al. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry. [21]38. [Vertex AI Search Result 38]

- [Vertex AI Search Result 39]

- [Vertex AI Search Result 40]

Sources

- 1. CAS 15791-87-4: this compound | CymitQuimica [cymitquimica.com]

- 2. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]

- 3. This compound dihydrochloride, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. parchem.com [parchem.com]

- 5. textiletechnologies.co.uk [textiletechnologies.co.uk]

- 6. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]

- 7. 4,6-二氨基间苯二酚 二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound dihydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. shenghetech.com [shenghetech.com]

- 11. ptfarm.pl [ptfarm.pl]

- 12. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 13. Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 4-Aminoresorcinol | C6H7NO2 | CID 432827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound Dihydrochloride | C6H10Cl2N2O2 | CID 2733648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. ccsenet.org [ccsenet.org]

- 18. Method for preparing this compound dihydrochloride through one-pot synthesis (2014) | Chen Fenggui | 3 Citations [scispace.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. web.mit.edu [web.mit.edu]

- 21. Polyphosphoric Acid in Organic Synthesis | Mendoza | International Journal of Chemistry | CCSE [ccsenet.org]

A Guide to the Spectroscopic Characterization of 4,6-Diaminoresorcinol

Introduction

4,6-Diaminoresorcinol (DAR), often handled as its more stable this compound dihydrochloride (DAR·2HCl) salt, is a critical high-performance monomer.[1] Its chemical structure, featuring a benzene ring highly activated by two hydroxyl and two amino groups, makes it a key building block for the synthesis of advanced polymers like poly(p-phenylene benzobisoxazole) (PBO).[2] These polymers exhibit exceptional thermal stability and mechanical strength. The precise structure and purity of the DAR monomer are paramount to achieving the desired polymer properties, making its thorough analytical characterization essential.

This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—used to verify the identity, structure, and purity of this compound. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Spectroscopic Implications

The structure of this compound is characterized by a high degree of symmetry and a dense arrangement of powerful electron-donating groups (-OH and -NH₂) on the aromatic ring. This has profound and predictable effects on its spectroscopic signature. A plane of symmetry runs through the C1-C3 axis, bisecting the two hydroxyl groups. This symmetry dictates that the protons and carbons at positions 4 and 6 are chemically equivalent, as are those at positions 2 and 5. This structural understanding is foundational to interpreting the resulting spectra.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) provides definitive information about the number and connectivity of hydrogen atoms in a molecule. Due to the presence of acidic hydroxyl (-OH) and basic amino (-NH₂) protons, the choice of solvent is critical.

Expert Insight: Solvent Selection Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for DAR. Unlike deuterated chloroform (CDCl₃), DMSO-d₆ is polar enough to dissolve the compound (especially its dihydrochloride salt) and its hydrogen-bonding nature slows down the rate of proton exchange. This allows the distinct -OH and -NH₂ proton signals to be observed as broader peaks, which would otherwise be averaged out or lost. These peaks will disappear upon the addition of a drop of D₂O, a classic confirmation technique for exchangeable protons.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| Ar-H (H2, H5) | ~5.5 - 6.0 | Singlet (s) | 2H | The two aromatic protons are chemically equivalent due to symmetry. Their signal is shifted significantly upfield (to lower ppm) from benzene (7.34 ppm) due to the powerful electron-donating effects of the four substituents. |

| -NH ₂ | ~4.0 - 5.0 | Broad Singlet (br s) | 4H | Exchangeable with D₂O. The chemical shift can vary with concentration and temperature. |

| -OH | ~8.0 - 9.0 | Broad Singlet (br s) | 2H | Exchangeable with D₂O. Phenolic protons in DMSO-d₆ typically appear at a higher chemical shift. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR (¹³C NMR) reveals the number of chemically distinct carbon environments. Due to the molecular symmetry of DAR, the six aromatic carbons will produce only three distinct signals.

Expert Insight: Interpreting Symmetry The plane of symmetry in DAR makes C4 equivalent to C6, C2 equivalent to C5, and C1 equivalent to C3. Therefore, a clean ¹³C NMR spectrum with exactly three signals in the aromatic region is a strong indicator of the correct isomer and high purity. The presence of additional peaks would suggest impurities or a different substitution pattern.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

| Assignment | Predicted δ (ppm) | Notes |

| C -OH (C1, C3) | ~145 - 155 | The carbons directly attached to the highly electronegative oxygen atoms are the most deshielded and appear furthest downfield.[3][4] |

| C -NH₂ (C4, C6) | ~125 - 135 | Carbons bonded to nitrogen appear at a lower chemical shift compared to those bonded to oxygen. |

| C -H (C2, C5) | ~90 - 100 | These carbons are strongly shielded by the cumulative electron-donating effects of the adjacent -OH and -NH₂ groups, shifting their signal significantly upfield.[5] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of DAR is dominated by features from the O-H, N-H, and aromatic ring bonds.

Caption: Correlation of DAR functional groups to their IR absorption regions.

Predicted IR Absorption Bands (KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3200 - 3600 | O-H Stretch | Phenolic -OH | A very strong, broad absorption due to hydrogen bonding is expected.[6][7] |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) | Two sharp-to-medium bands are characteristic of a primary amine (symmetric and asymmetric stretching).[8] These may overlap with the broad O-H band. |

| 3000 - 3100 | C-H Stretch | Aromatic C-H | Weak to medium absorption just above 3000 cm⁻¹.[9] |

| 1580 - 1620 | C=C Stretch | Aromatic Ring | Strong absorptions characteristic of the benzene ring.[9] |

| ~1500 | C=C Stretch | Aromatic Ring | Another strong absorption band for the aromatic ring. |

| 1200 - 1300 | C-O Stretch | Phenolic C-O | Strong absorption band.[10] |

| 800 - 900 | C-H Bend (out-of-plane) | Aromatic C-H | The position of this band can give clues about the substitution pattern on the ring. |

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions in aromatic compounds.[11] The extensive conjugation of the benzene ring, combined with the powerful auxochromic (-OH, -NH₂) groups, results in a significant shift of the absorption maximum to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene (λ_max ≈ 255 nm).[12][13]

Expert Insight: Structure-Property Relationship The four strong electron-donating groups dramatically raise the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap. This lower energy requirement for the π→π* transition is directly observed as a shift to a longer λ_max. The exact position of λ_max can be sensitive to the solvent used.

Predicted UV-Vis Absorption Data (in Ethanol or Water)

| Parameter | Predicted Value | Transition | Notes |

| λ_max | 280 - 310 nm | π→π* | A strong absorption band is expected in this region, significantly red-shifted from benzene due to the strong electron-donating substituents.[11][12] |

Integrated Analysis Workflow

No single technique provides a complete picture. The true power of spectroscopic analysis lies in integrating the data from all methods to build a cohesive and validated structural assignment.

Caption: Workflow for integrated spectroscopic analysis of this compound.

Standard Operating Protocols

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Weighing: Accurately weigh 10-15 mg of DAR·2HCl for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[14]

-

Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring a sample height of about 4-5 cm.[14]

-

Acquisition: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and acquire the spectrum using standard parameters.

-

D₂O Exchange (Optional): After acquiring the initial ¹H spectrum, remove the tube, add one drop of D₂O, shake gently, and re-acquire the spectrum to confirm the disappearance of -OH and -NH₂ signals.

Protocol 2: FTIR Sample Preparation (ATR)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid DAR·2HCl powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.[7]

Protocol 3: UV-Vis Sample Preparation and Analysis

-

Stock Solution: Prepare a stock solution of DAR·2HCl in a suitable solvent (e.g., ethanol or deionized water) at a concentration of approximately 1 mg/mL.

-

Dilution: Create a dilute solution (e.g., ~0.01 mg/mL) from the stock solution. The final concentration should yield an absorbance maximum between 0.5 and 1.5 AU.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline correction (autozero) on the spectrophotometer.

-

Sample Measurement: Empty the cuvette, rinse it with the dilute sample solution, and then fill it with the sample solution. Place it in the spectrophotometer and record the absorption spectrum, typically from 400 nm down to 200 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

References

- Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and - IJERMT. (n.d.).

-

18.8: Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts. (2019, February 18). Retrieved from [Link]

- Ultraviolet absorption spectra of seven substituted benzenes. (n.d.).

-

CHAPTER 4 UV/VIS SPECTROSCOPY - University of Pretoria. (n.d.). Retrieved from [Link]

-

UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds - YouTube. (2025, July 17). Retrieved from [Link]

-

Study on the synthetic technology of this compound dichloride - ResearchGate. (n.d.). Retrieved from [Link]

-

FTIR spectra of aniline, phenol, and poly(aniline-co-phenol). - ResearchGate. (n.d.). Retrieved from [Link]

- US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents. (n.d.).

- Method for preparing this compound dihydrochloride through one-pot synthesis. (n.d.).

-

Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008). Nature Protocols, 3(2), 210-4. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24). Retrieved from [Link]

-

Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

-

FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS* - AGRO. (2019, February 17). Retrieved from [Link]

-

UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available - science-softCon. (n.d.). Retrieved from [Link]

-

This compound Dihydrochloride | C6H10Cl2N2O2 | CID 2733648 - PubChem. (n.d.). Retrieved from [Link]

-

FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing - SciELO. (n.d.). Retrieved from [Link]

-

(PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025, August 9). Retrieved from [Link]

-

a: FTIR Spectra of Aniline | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - the University of Bath's research portal. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression - Frontiers. (n.d.). Retrieved from [Link]

-

13C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved from [Link]

-

Synthesis of 4,6-dinitroresorcinol | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

4,6-Diaminoresorcin-dihydrochlorid - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Resorcinol(108-46-3) 13C NMR spectrum [chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. agro.icm.edu.pl [agro.icm.edu.pl]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. ijermt.org [ijermt.org]

- 13. m.youtube.com [m.youtube.com]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4,6-Diaminoresorcinol

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 4,6-Diaminoresorcinol, a critical monomer in the synthesis of high-performance polymers such as poly(p-phenylene benzobisoxazole) (PBO). This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the material's thermal properties for safe handling, processing, and application development. The guide covers the fundamental principles of thermal analysis, detailed experimental protocols for techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), a discussion of the anticipated decomposition pathways, and stringent safety protocols.

Introduction: The Significance of this compound

This compound, also known as 4,6-diamino-1,3-benzenediol, is an aromatic amine of significant industrial importance. Its rigid, planar structure and the presence of reactive amino and hydroxyl groups make it an ideal building block for the synthesis of thermally stable, high-strength polymers. The most notable application is in the production of PBO, a fiber renowned for its exceptional thermal and mechanical properties, finding use in aerospace, military, and high-performance safety apparel.

Understanding the thermal stability of this compound is paramount for several reasons:

-

Processing and Polymerization: The synthesis of PBO involves high-temperature polycondensation reactions. Knowledge of the monomer's decomposition temperature is crucial to prevent degradation and ensure the formation of a high molecular weight polymer.

-

Safety: Aromatic amines, particularly those with multiple functional groups, can be energetic materials with the potential for rapid, exothermic decomposition. A thorough understanding of its thermal behavior is essential for safe handling and storage.

-

Quality Control: The presence of impurities can significantly impact the thermal stability of the monomer and the final polymer. Thermal analysis serves as a valuable tool for quality assessment.

This guide will delve into the critical aspects of the thermal behavior of this compound, providing both theoretical insights and practical experimental guidance.

Physicochemical Properties and Known Thermal Behavior

This compound is typically handled as its more stable dihydrochloride salt (this compound dihydrochloride, CAS No. 16523-31-2).

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂·2HCl | [1] |

| Molecular Weight | 213.06 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 254 °C (decomposes) | [3] |

The reported melting point of 254 °C is consistently accompanied by the note of decomposition, indicating that thermal degradation initiates at or near the melting temperature. This underscores the importance of precise temperature control during its processing.

Anticipated Thermal Decomposition Pathways

While specific experimental studies on the thermal decomposition mechanism of this compound are not extensively available in the public domain, we can infer potential pathways based on the known behavior of structurally similar compounds like dihydroxybenzenes, aminophenols, and the resulting PBO polymer.[4][5][6]

The decomposition is likely to be a complex process involving multiple competing reactions. The presence of both amino and hydroxyl groups on the benzene ring suggests several potential initial steps:

-

Deamination and Dehydroxylation: The initial stages of decomposition may involve the cleavage of C-N and C-O bonds, leading to the release of ammonia (NH₃) and water (H₂O).

-